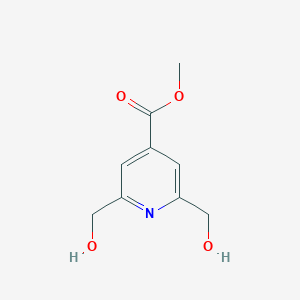

Methyl 2,6-bis(hydroxymethyl)isonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

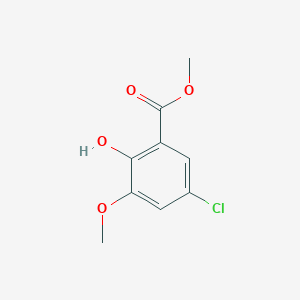

“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is a chemical compound with the molecular formula C9H11NO4 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of 2,6-bis(hydroxymethyl)pyridine, a similar compound, has been achieved using whole-cell biocatalysis . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols . The process is characterized by high productivity and yield, enabling more efficient and perhaps more cost-competitive synthesis than classical chemical routes .Molecular Structure Analysis

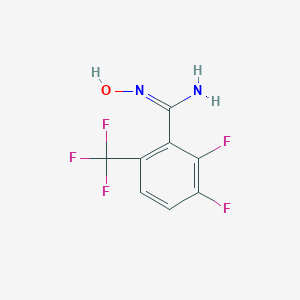

The molecule consists of 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 hydroxyl groups, 2 primary alcohols, and 1 Pyridine .Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 197.19 g/mol .Safety and Hazards

“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Methyl 2,6-bis(hydroxymethyl)isonicotinate is a complex organic compound with the molecular formula C9H11NO4 The primary targets of this compound are not well-documented in the literature

Mode of Action

It’s known that it can act as an esterification agent in organic synthesis , but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It’s known that it can be used in the synthesis of other compounds , suggesting that it may play a role in various biochemical reactions.

Result of Action

As an esterification agent, it may facilitate the formation of ester bonds in other compounds , but the specific effects of these reactions at the molecular and cellular level are yet to be elucidated.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is typically stored at room temperature . Moreover, it should be handled with appropriate personal protective equipment to avoid contact with skin and eyes .

Properties

IUPAC Name |

methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)6-2-7(4-11)10-8(3-6)5-12/h2-3,11-12H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWLYZSVSSOHMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)